1,3-Dimethoxy-2-nitrobenzene
Overview
Description
1,3-Dimethoxy-2-nitrobenzene is a chemical compound with the molecular formula C8H9NO4 .
Synthesis Analysis
The synthesis of 1,3-Dimethoxy-2-nitrobenzene involves the reaction of nitrogen dioxide/dinitrogen tetraoxide with dichloromethane solutions of three different methoxybenzenes . The reaction of 1,3-dimethoxybenzene was more complex in that the addition of nitrogen dioxide was followed by the immediate formation of an intense green color which disappeared with time .Molecular Structure Analysis
The molecular weight of 1,3-Dimethoxy-2-nitrobenzene is 183.161 Da . The IUPAC Standard InChI is InChI=1S/C8H9NO2/c1-6-4-3-5-7 (2)8 (6)9 (10)11/h3-5H,1-2H3 .Chemical Reactions Analysis
The reaction of 1,3-dimethoxybenzene with nitrogen dioxide/dinitrogen tetraoxide in dichloromethane leads to the formation of reaction products . The reaction of 1,3-dimethoxybenzene was more complex in that the addition of nitrogen dioxide was followed by the immediate formation of an intense green color which disappeared with time .Scientific Research Applications
Synthesis of Benzamide Compounds
- Scientific Field: Organic Chemistry
- Application Summary: 1,3-Dimethoxy-2-nitrobenzene is used in the synthesis of novel benzamide compounds . These compounds have been widely used in medical, industrial, biological and potential drug industries .
- Methods of Application: The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were then purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
Synthesis of 1,3-Dimethoxy-2-Nitrobenzene
- Scientific Field: Organic Chemistry
- Application Summary: This study demonstrates a method for synthesis of 1,3-dimethoxy-2-nitrobenzene with high yield and content .
- Methods of Application: The synthesis was carried out using resorcinol as sulfonation reagents and dimethyl sulfate at 80°C for 4 hours .
- Results: The study resulted in the successful synthesis of 1,3-dimethoxy-2-nitrobenzene with high yield and content .
Gas Phase Ion Energetics
- Scientific Field: Physical Chemistry
- Application Summary: 1,3-Dimethoxy-2-nitrobenzene is used in studies of gas phase ion energetics . This involves studying the energy changes associated with the formation of ions in the gas phase .
- Methods of Application: The study involves the use of electron ionization and other spectroscopic methods .
- Results: The ionization energy determinations for 1,3-Dimethoxy-2-nitrobenzene were found to be around 8.0 - 8.2 eV .
Redox Shuttle Additives in Lithium-Ion Batteries
- Scientific Field: Electrochemistry
- Application Summary: 1,3-Dimethoxy-2-nitrobenzene has been studied as a potential redox shuttle additive for overcharge protection in lithium-ion batteries .
- Methods of Application: The study involved the use of 1,3-Dimethoxy-2-nitrobenzene in a base electrolyte of 1 mol·L -1 LiPF 6 / (ethylene carbonate (EC)+diethyl carbonate (DEC)+ethyl-methyl carbonate (EMC) (1:1:1, by volume)) .
- Results: The results of the study are not specified in the source .
Gas Phase Ion Energetics
- Scientific Field: Physical Chemistry
- Application Summary: 1,3-Dimethoxy-2-nitrobenzene is used in studies of gas phase ion energetics . This involves studying the energy changes associated with the formation of ions in the gas phase .
- Methods of Application: The study involves the use of electron ionization and other spectroscopic methods .
- Results: The ionization energy determinations for 1,3-Dimethoxy-2-nitrobenzene were found to be around 8.0 - 8.2 eV .
Redox Shuttle Additives in Lithium-Ion Batteries
- Scientific Field: Electrochemistry
- Application Summary: 1,3-Dimethoxy-2-nitrobenzene has been studied as a potential redox shuttle additive for overcharge protection in lithium-ion batteries .
- Methods of Application: The study involved the use of 1,3-Dimethoxy-2-nitrobenzene in a base electrolyte of 1 mol·L -1 LiPF 6 / (ethylene carbonate (EC)+diethyl carbonate (DEC)+ethyl-methyl carbonate (EMC) (1:1:1, by volume)) .
- Results: The results of the study are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
1,3-dimethoxy-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBXGGHFJZBKFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60315026 | |
Record name | 1,3-Dimethoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60315026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethoxy-2-nitrobenzene | |
CAS RN |
6665-97-0 | |
Record name | 1,3-Dimethoxy-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6665-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethoxy-2-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6665-97-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dimethoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60315026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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